[4-(Aminomethyl)-2-oxabicyclo[2.2.2]octan-1-yl]methanol
Description
[4-(Aminomethyl)-2-oxabicyclo[2.2.2]octan-1-yl]methanol (CAS: 137943369) is a bicyclic compound with a molecular formula of C₉H₁₇NO₂ and a molecular weight of 187.24 g/mol. Its structure features a rigid 2-oxabicyclo[2.2.2]octane core substituted with an aminomethyl group at position 4 and a hydroxymethyl group at position 1 (Figure 1). The compound’s SMILES notation is C1CC2(CCC1(CO2)CN)CO, and its InChIKey is PSGUGXRSYIUWDV-UHFFFAOYSA-N .
Applications include its role as a scaffold for RORγt agonists, myeloperoxidase inhibitors, and antibacterial agents .
Properties
IUPAC Name |
[4-(aminomethyl)-2-oxabicyclo[2.2.2]octan-1-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c10-5-8-1-3-9(6-11,4-2-8)12-7-8/h11H,1-7,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSGUGXRSYIUWDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(CO2)CN)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2260931-52-8 | |
| Record name | [4-(aminomethyl)-2-oxabicyclo[2.2.2]octan-1-yl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Aminomethyl)-2-oxabicyclo[2.2.2]octan-1-yl]methanol typically involves the following steps:
Cycloaddition Reaction: The initial step involves a [4+2] cycloaddition reaction to form the oxabicyclo[2.2.2]octane core.
Functional Group Introduction: Subsequent steps introduce the aminomethyl and hydroxymethyl groups through nucleophilic substitution and reduction reactions.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid derivative.
Reduction: The aminomethyl group can be reduced to form a primary amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxymethyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products:
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound serves as a building block for the synthesis of more complex molecules with potential biological activity.
Biology:
Enzyme Inhibition Studies: The compound can be used to study enzyme inhibition mechanisms due to its unique structure.
Medicine:
Drug Development:
Industry:
Materials Science: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of [4-(Aminomethyl)-2-oxabicyclo[2.2.2]octan-1-yl]methanol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the hydroxymethyl group can participate in various chemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations in Bicyclic Frameworks
Bicyclo Ring Size and Substituents
- Key Insight : The [2.2.2] system provides greater rigidity and reduced strain compared to [2.2.1], making it more suitable for mimicking planar aromatic systems . Fluorination in the [2.2.1] analogue improves metabolic stability but may reduce solubility .
Heteroatom Substitution
- {1-Azabicyclo[2.2.2]octan-4-yl}methanol (CAS: 26608-58-2): Molecular Formula: C₈H₁₅NO Features: Replaces the oxygen atom in the bicyclo system with nitrogen (aza substitution).
Functional Group Modifications
- Key Insight: Carboxylate esters (e.g., Ethyl 1-(aminomethyl)-2-oxabicyclo[...]carboxylate) increase lipophilicity, aiding membrane permeability, while carbamates (e.g., benzyl N-[[...]carbamate) are often used to modulate pharmacokinetics .
Biological Activity
[4-(Aminomethyl)-2-oxabicyclo[2.2.2]octan-1-yl]methanol, with the CAS number 2260931-52-8, is a bicyclic compound characterized by its unique oxabicyclo[2.2.2]octane core, which includes both aminomethyl and hydroxymethyl functional groups. This compound has garnered attention due to its potential biological activities, particularly in enzyme inhibition and drug development.
- Molecular Formula : C₉H₁₇NO₂
- Molecular Weight : 171.24 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules through hydrogen bonding and chemical reactions facilitated by its functional groups. The aminomethyl group can form hydrogen bonds with enzymes or receptors, potentially modulating their activity, while the hydroxymethyl group may participate in various biochemical reactions.
Enzyme Inhibition Studies
Research indicates that this compound can serve as a valuable tool in studying enzyme inhibition mechanisms. The unique structure allows it to act as an inhibitor for specific enzymes, which could lead to therapeutic applications in disease management.
Antitumor Activity
Preliminary studies have suggested that compounds structurally related to this compound exhibit significant antitumor properties. For instance, related compounds have been shown to induce apoptosis in cancer cells by arresting the cell cycle at specific phases, particularly the S phase, leading to increased cell death rates.
Study on Apoptosis Induction
A study examining the effects of a structurally similar compound revealed that it induced apoptosis in HepG2 liver cancer cells through a mitochondria-dependent pathway. The compound increased the expression of pro-apoptotic factors like Bax while decreasing anti-apoptotic factors like Bcl-2, leading to enhanced activation of caspase-3—an essential player in the apoptotic process.
| Cell Line | Inhibition Rate (30 μM) | IC₅₀ (μM) |
|---|---|---|
| A549 | 100% | 8.99 |
| HepG2 | 99.98% | 6.92 |
| DU145 | 99.93% | 7.89 |
| MCF7 | 100% | 8.26 |
Interaction Studies
Detailed interaction studies have indicated that this compound can modulate enzymatic activity involved in immune response pathways, suggesting potential applications in immunotherapy.
Comparison with Similar Compounds
The structural uniqueness of this compound sets it apart from other nitrogen-containing bicyclic compounds such as:
| Compound | Structural Features |
|---|---|
| 2-Azabicyclo[3.2.1]octane | Similar bicyclic structure |
| 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline | Contains aminomethyl group |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
